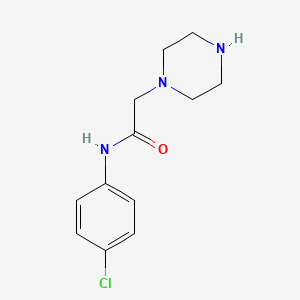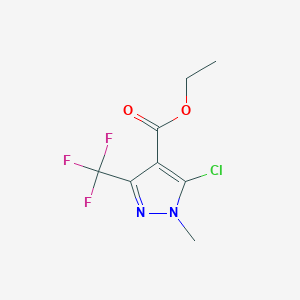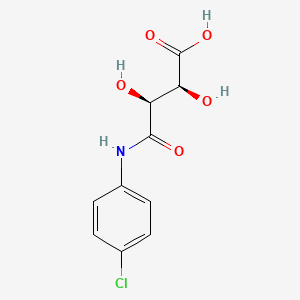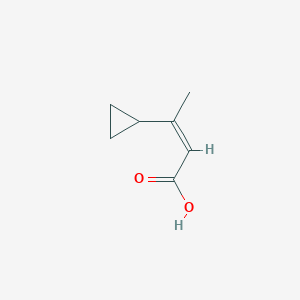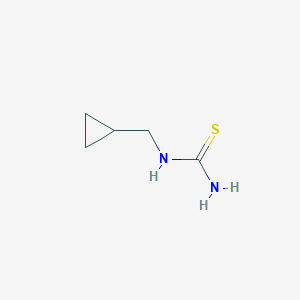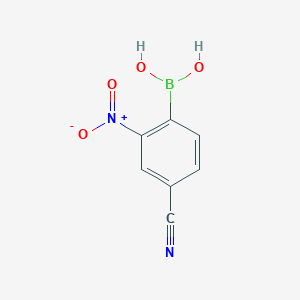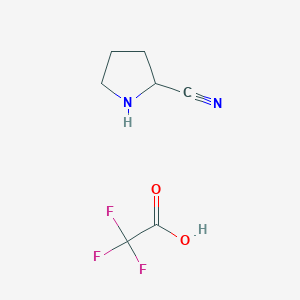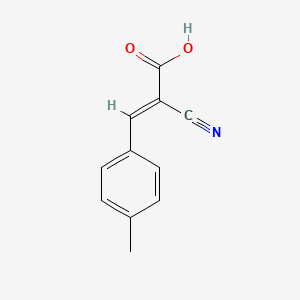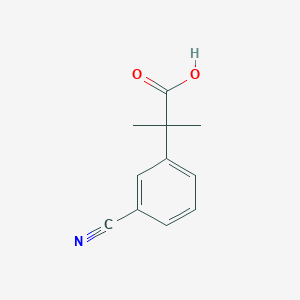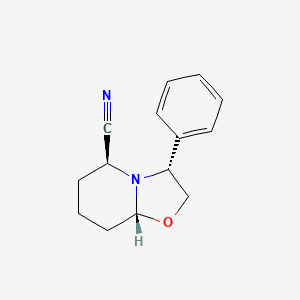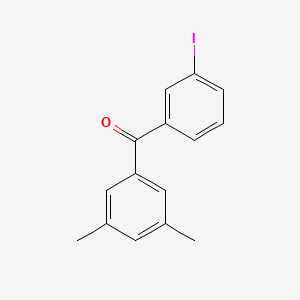
3,5-Dimethyl-3'-iodobenzophenone
Übersicht
Beschreibung
3,5-Dimethyl-3’-iodobenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of two benzene rings connected by a carbonyl group, with methyl groups at the 3 and 5 positions on one ring and an iodine atom at the 3’ position on the other ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3’-iodobenzophenone typically involves the iodination of 3,5-dimethylbenzophenone. One common method is the Sandmeyer reaction, where 3,5-dimethylbenzophenone is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 3’ position .
Industrial Production Methods
For industrial production, the process may involve the use of halogenated hydrocarbon catalysts such as methyl iodide or n-bromobutane. These catalysts are premixed with 3,5,5-trimethyl-2-cyclohexene-1-ketone and then fed into a tubular reactor under conditions of 400 to 600°C and 1 to 5 atm pressure. This method can reduce the consumption of catalysts and increase conversion rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or sodium methoxide.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide or sodium methoxide in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of azido or methoxy derivatives.
Oxidation: Formation of 3,5-dimethyl-3’-iodobenzoic acid.
Reduction: Formation of 3,5-dimethyl-3’-iodobenzhydrol.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-3’-iodobenzophenone is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-3’-iodobenzophenone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylbenzophenone: Lacks the iodine atom, making it less reactive in halogen bonding.
3-Iodo-4,5-dimethylbenzophenone: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Dimethyl-4’-iodobenzophenone: Iodine atom at a different position, leading to different chemical properties.
Uniqueness
3,5-Dimethyl-3’-iodobenzophenone is unique due to the specific positioning of the iodine atom and methyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific halogen bonding interactions and steric effects .
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCABXRIMAAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


